3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane;hydrochloride
Description
3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane hydrochloride (CAS: 1415562-41-2) is a spirocyclic compound featuring a unique bicyclic structure with oxygen (oxa) and nitrogen (aza) atoms in a six-membered ring system. Its molecular formula is C₆H₁₁NO·HCl, and it has a molecular weight of 149.62 g/mol . This compound is utilized as a building block in medicinal chemistry and organic synthesis due to its rigid spirocyclic framework, which enhances conformational control in drug design.
Properties
IUPAC Name |
3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6(2)5-9-7(6)3-8-4-7;/h8H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUIAMGJZRBZIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC12CNC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups .
Scientific Research Applications
3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Structural Variations
The following table highlights key structural differences between the target compound and analogous spirocyclic systems:
| Compound Name | Heteroatoms/Substituents | Molecular Formula | CAS Number | Key Applications |
|---|---|---|---|---|
| 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane HCl | O, N; 3,3-dimethyl groups | C₆H₁₁NO·HCl | 1415562-41-2 | Medicinal chemistry building block |
| 1-Oxa-6-azaspiro[3.3]heptane HCl | O, N; no substituents | C₅H₉NO·HCl | 1359704-67-8 | Intermediate in organic synthesis |
| 2,6-Diazaspiro[3.3]heptane HCl | Two N atoms | C₅H₁₀N₂·HCl | 321890-22-6 | Pd-catalyzed amination reactions |
| 2-Thia-6-selenaspiro[3.3]heptane | S, Se | C₅H₈SSe | N/A | Coordination chemistry ligands |
| 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide HCl | S (as sulfone), N | C₅H₉NO₂S·HCl | 1352546-75-8 | Protein degrader building blocks |
Key Observations :
- Heteroatom Influence : The oxygen in the target compound reduces polarizability compared to sulfur/selenium analogs (e.g., 2-Thia-6-selenaspiro[3.3]heptane), making it less suited for metal coordination but more stable in aqueous environments .
- Diazaspiro Analogs : Compounds like 2,6-Diazaspiro[3.3]heptane HCl exhibit higher basicity due to dual nitrogen atoms, enabling applications in catalysis (e.g., Pd-mediated aryl amination) .
Physicochemical Properties
Notes:
Biological Activity
3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane;hydrochloride, known for its unique spirocyclic structure, is a compound of significant interest in medicinal chemistry and drug development. Its structural characteristics suggest potential biological activities that merit detailed exploration.
- Molecular Formula : C7H14ClNO
- Molecular Weight : 163.65 g/mol
- CAS Number : 1415562-41-2
- Purity : Typically around 95% to 98% in commercial preparations.
Biological Activity Overview
Research indicates that compounds with spirocyclic structures, particularly azaspiro derivatives, exhibit a range of biological activities, including:
- Antimicrobial Properties : Some studies have highlighted the efficacy of azaspiro compounds against various bacterial strains, suggesting potential applications in treating infections.
- CNS Activity : The structural similarity to piperidine derivatives positions this compound as a candidate for exploring central nervous system (CNS) effects, including anxiolytic and analgesic properties.
Antimicrobial Activity
In a study evaluating the antimicrobial properties of various azaspiro compounds, 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses notable antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance.
CNS Activity
A pharmacological evaluation was conducted to assess the CNS effects of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane. In rodent models, the compound was administered at varying doses (5 mg/kg to 20 mg/kg), and the following observations were made:
- Anxiolytic Effects : The compound exhibited significant anxiolytic behavior in the elevated plus maze test, with a notable increase in time spent in the open arms compared to controls.
- Analgesic Effects : In the formalin test, a dose-dependent reduction in pain behavior was observed, suggesting potential analgesic properties.
The proposed mechanism of action for the biological activity of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane primarily involves interaction with neurotransmitter systems similar to those influenced by traditional CNS-active drugs. Its ability to modulate GABAergic pathways may contribute to its anxiolytic effects.
Q & A
Q. What synthetic routes are optimized for multigram-scale preparation of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane hydrochloride?
- Methodological Answer : A scalable synthesis involves hydroxide-facilitated alkylation to form the azetidine ring. For example, in analogous spiro compounds, 3,3-bis(bromomethyl)oxetane reacts with amines under Schotten–Baumann conditions, achieving >87% yield after distillation . Key steps include:
- Reagent Optimization : Use of sodium hydroxide to promote ring closure.
- Scale-Up : Demonstrated at 100 g scale with >99% purity via recrystallization.
- Table :
| Step | Reagent/Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | NaOH, 60°C, 12 h | 87 | >99 |
| Distillation | Reduced pressure | 72 | >95 |
Q. Which analytical techniques are recommended for structural characterization of this spiro compound?
- Methodological Answer :
- X-ray Crystallography : Single crystals grown from CH₂Cl₂ solutions refine molecular geometry, with H atoms placed via riding models (C–H = 0.95–0.99 Å, Uiso(H) = 1.2Ueq(C)) .
- NMR Spectroscopy : ¹H/¹³C NMR resolves methyl and spirocyclic proton environments.
- TLC Purity Check : Use silica gel plates with chloroform/ethyl acetate/formic acid (8:3:3) for baseline separation .
Advanced Research Questions
Q. How can conflicting stereochemical data from NMR and X-ray analyses be resolved for this compound?
- Methodological Answer :
- Complementary Techniques : Pair NOESY/ROESY NMR with DFT calculations to validate spatial arrangements.
- Data Reconciliation : If X-ray shows planar azetidine but NMR suggests puckering, consider dynamic effects (e.g., ring-flipping) via variable-temperature NMR .
- Case Study : For similar azaspiro compounds, hybrid models combining crystallographic data with molecular dynamics simulations resolved discrepancies .
Q. What strategies mitigate side reactions during alkylation in the synthesis of this compound?
- Methodological Answer :
- Controlled Reactivity : Use bulky bases (e.g., K₂CO₃) to minimize over-alkylation.
- Temperature Optimization : Lower reaction temperatures (e.g., 0–5°C) reduce dimerization byproducts.
- Evidence-Based Insight : In spirocyclic syntheses, substituting bromomethyl with chloromethyl groups reduced unwanted cross-coupling by 30% .
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Screen against tuberculosis targets (e.g., Mycobacterium tuberculosis enoyl reductase) using AutoDock Vina.
- ADMET Profiling : Predict bioavailability via SwissADME, leveraging logP (estimated 1.2–1.5) and topological polar surface area (~40 Ų) .
- Validation : Compare with structurally related antibiotics (e.g., TBI-223) to infer potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
